- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions, Tetrahedron, 2007, 63(23), 5083-5087

Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

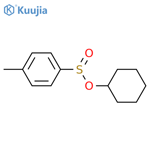

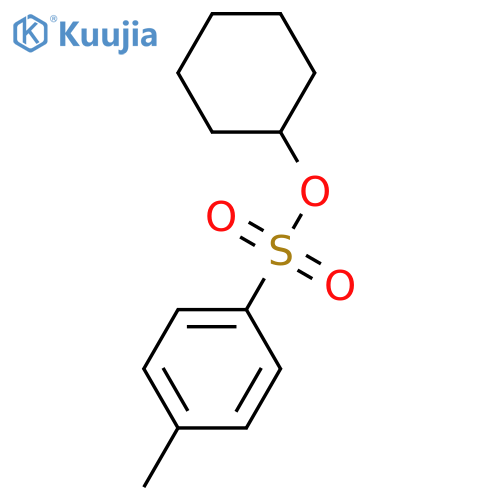

953-91-3 structure

상품 이름:Cyclohexyl 4-Methylbenzenesulfonate

Cyclohexyl 4-Methylbenzenesulfonate 화학적 및 물리적 성질

이름 및 식별자

-

- Cyclohexyl 4-methylbenzenesulfonate

- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester

- Cyclohexyl p-Toluenesulfonate

- ((4-methylbenzenesulfonyl)oxy)cyclohexane

- Benzenesulfonic acid,4-methyl-,cyclohexyl ester

- cyclohexanol tosylate

- Cyclohexyl toluenesulfonate

- CYCLOHEXYL TOSYLATE

- cyclohexyl-p-tosylate

- p-Toluenesulfonic acid,cyclohexyl ester

- toluene-4-sulfonic acid cyclohexyl ester

- Tosyloxycyclohexane

- p-Toluenesulfonic Acid Cyclohexyl Ester

- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester

- Cyclohexyl p-toluenesulphonate

- p-Toluenesulfonic acid, cyclohexyl ester

- OHHPZPDQZMUTCA-UHFFFAOYSA-N

- cyclohexyl 4-methylbenzene-1-sulfonate

- Benzenesulfonic acid, cyclohexyl ester

- Cyclohexylp-toluenesulfonate

- Cyclohexyl-p-toluene sulfonate

- cyclohexyltosylate

- Cyclohexyl p-tosylate

- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)

- p-Toluenesulfonic acid, cyclohexyl ester (8CI)

- Cyclohexyl 4-toluenesulfonate

- Cyclohexyl p-methylbenzenesulfonate

- NSC 122484

- NSC 127370

- WPAG 618

- DTXCID1048962

- 4-methylbenzenesulfonic acid cyclohexyl ester

- SCHEMBL361129

- AC9838

- CS-0153018

- X5FBX5NR2A

- C2363

- MFCD00014291

- NSC127370

- DB-057582

- NSC122484

- SY050240

- AS-62201

- EINECS 213-468-8

- 953-91-3

- NS00040447

- DTXSID3061348

- cyclohexyl-p-toluenesulfonate

- EN300-7224107

- Cyclohexyl 4-methylbenzenesulfonate #

- NSC-122484

- UNII-X5FBX5NR2A

- Toluene-4-sulfonic acid, cyclohexyl ester

- AKOS015840417

- NSC-127370

- Cyclohexyl 4-Methylbenzenesulfonate

-

- MDL: MFCD00014291

- 인치: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

- InChIKey: OHHPZPDQZMUTCA-UHFFFAOYSA-N

- 미소: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O

- BRN: 2217391

계산된 속성

- 정밀분자량: 254.09800

- 동위원소 질량: 254.097665

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 3

- 복잡도: 317

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 51.8

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 3.4

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.19

- 융해점: 43.0 to 47.0 deg-C

- 비등점: 382.1°C at 760 mmHg

- 플래시 포인트: 184.9°C

- 굴절률: 1.549

- PSA: 51.75000

- LogP: 4.11380

- 용해성: 미확정

Cyclohexyl 4-Methylbenzenesulfonate 보안 정보

Cyclohexyl 4-Methylbenzenesulfonate 세관 데이터

- 세관 번호:2906199090

- 세관 데이터:

?? ?? ??:

2906199090개요:

2906199090. 기타 에폭시, 에폭시, 테르펜.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2906199090. 환탄기, 환탄기 또는 환에테르기알코올.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Cyclohexyl 4-Methylbenzenesulfonate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM201633-25g |

cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 95% | 25g |

$140 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223658-100g |

Cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 98% | 100g |

¥2335.00 | 2024-04-24 | |

| Ambeed | A180718-5g |

Cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 97% | 5g |

$15.0 | 2025-02-25 | |

| TRC | C988453-100mg |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 100mg |

$ 69.00 | 2023-09-08 | ||

| TRC | C988453-500mg |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 500mg |

$ 86.00 | 2023-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-5g |

Cyclohexyl p-toluenesulfonate, 97% |

953-91-3 | 97% | 5g |

¥845.00 | 2023-03-16 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-5g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 5g |

245.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-1g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 1g |

125.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-100g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 100g |

2430.00 | 2021-06-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-25g |

Cyclohexyl p-toluenesulfonate, 97% |

953-91-3 | 97% | 25g |

¥3019.00 | 2023-03-16 |

Cyclohexyl 4-Methylbenzenesulfonate 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iron chloride (FeCl3) Solvents: Acetonitrile ; 10 h, reflux

참조

- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

합성회로 3

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ; rt

참조

- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water, New Journal of Chemistry, 2017, 41(12), 4743-4746

합성회로 4

합성회로 5

반응 조건

1.1 Solvents: Dichloromethane

참조

- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents, Tetrahedron Letters, 2001, 42(44), 7833-7836

합성회로 6

반응 조건

참조

- Preparation of unstable tosylates, Tetrahedron Letters, 1969, (32), 2705-8

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diisopropyl azodicarboxylate Solvents: Benzene

참조

- The Mitsunobu reaction, Organic Reactions (Hoboken, 1992, 42,

합성회로 9

반응 조건

1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane

참조

- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route, Tetrahedron, 2000, 56(37), 7291-7298

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt

1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt

참조

- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

합성회로 12

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ; 6 min, rt

참조

- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts, Canadian Journal of Chemistry, 2006, 84(5), 812-818

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1 Solvents: Dichloromethane ; 4 h, rt

참조

- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

합성회로 19

합성회로 20

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-

- p-Toluenesulfonic anhydride

- Benzenesulfonic acid,4-methyl-, ion(1-)

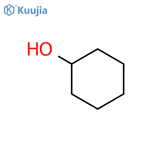

- Cyclohexanol

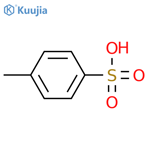

- 4-methylbenzene-1-sulfonic acid

- Benzenesulfinic acid,4-methyl-, cyclohexyl ester

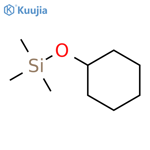

- (cyclohexyloxy)(trimethyl)silane

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate 관련 문헌

-

Andreas Gl?ckner,Heiko Bauer,Miyuki Maekawa,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Yu Sun,Helmut Sitzmann,Matthias Tamm,Marc D. Walter Dalton Trans. 2012 41 6614

-

M. Pánková,J. Sicher,M. Tichy,M. C. Whiting J. Chem. Soc. B 1968 365

-

Kimihiro Komeyama,Ryo Ohata,Shinnosuke Kiguchi,Itaru Osaka Chem. Commun. 2017 53 6401

-

G. Dann Sargent Q. Rev. Chem. Soc. 1966 20 301

-

5. Chapter 3. Reaction mechanisms. Part (iv) Polar reactions

953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate) 관련 제품

- 21336-37-8(2-Cyclohexyl-Ethyl Toluene-4-Sulfonate)

- 10437-85-1(Cyclobutanol,1-(4-methylbenzenesulfonate))

- 3839-35-8(Hexyl p-Toluenesulfonate)

- 3386-35-4(n-Octyl-p-Toluenesulfonate)

- 3386-32-1(Octadecyl p-Toluenesulfonate)

- 143731-32-2(1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-)

- 1806744-90-0(2-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 129042-71-3(β-Aminocyclohexanepropanoic Acid)

- 1443500-15-9((2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine)

- 941936-06-7(N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo3,4-bpyridine-5-carboxamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate

순결:99%

재다:100g

가격 ($):266.0